N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-13-10-15-11-14(8-9-17(15)19(13)2)12-18-22(20,21)16-6-4-3-5-7-16/h3-11,18H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDLYDIYFZLGKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methylation: The indole core is then methylated at the 1 and 2 positions using methyl iodide and a base such as potassium carbonate.
Sulfonamide Formation: The methylated indole is then reacted with benzenesulfonyl chloride in the presence of a base like pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for the Fischer indole synthesis and employing automated systems for methylation and sulfonamide formation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. The sulfonamide group can interact with proteins, affecting their function and leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
1,2-dimethylindole: A simpler indole derivative without the sulfonamide group.
Benzenesulfonamide: Lacks the indole core but shares the sulfonamide functionality.
Uniqueness
N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide is unique due to the combination of the indole ring and the benzenesulfonamide group, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets, making it a valuable compound in scientific research .
Biological Activity
N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising an indole moiety linked to a benzenesulfonamide group. The indole ring is known for its ability to interact with various biological targets, while the sulfonamide group enhances binding affinity through hydrogen bonding.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its structure allows it to disrupt bacterial cell wall synthesis and inhibit enzymatic functions critical for bacterial survival.
- Anticancer Potential : The compound has been evaluated for its anticancer effects, particularly against several human tumor cell lines. For instance, it demonstrated notable cytotoxicity with IC50 values indicating effective inhibition of cell proliferation in cancerous cells .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The indole ring can modulate the activity of various enzymes involved in cancer progression and microbial resistance.
- Receptor Binding : The sulfonamide group enhances interaction with specific receptors, potentially leading to altered signaling pathways associated with cell growth and apoptosis.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study conducted on various human cancer cell lines, this compound exhibited varying degrees of cytotoxicity. For example:
- Cell Line : Human ovarian adenocarcinoma (OVXF 899)
This case highlights the compound's potential as a therapeutic agent in oncology.
Q & A
Q. What synthetic methodologies are optimal for preparing N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves coupling a benzenesulfonyl chloride derivative with a substituted indole precursor (e.g., 1,2-dimethyl-1H-indol-5-ylmethanamine). Key steps include:
- Base selection : Triethylamine or pyridine is used to neutralize HCl generated during sulfonamide bond formation .
- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity, while low temperatures (0–5°C) minimize side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane resolves unreacted sulfonyl chlorides and indole intermediates. Yield improvements (>70%) are achieved via iterative recrystallization in ethanol/water .
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL-2018) provides precise bond lengths, angles, and torsional conformations. For example:
- Indole core geometry : Planarity deviations (<5°) indicate steric strain from methyl groups at positions 1 and 2 .
- Sulfonamide conformation : Dihedral angles between the benzene ring and indole system (typically 60–80°) reveal non-coplanar arrangements, influencing π-π stacking in supramolecular assemblies .
- Hydrogen bonding : N–H···O interactions stabilize crystal packing, verified via Olex2 visualization .
Q. What in vitro assays are suitable for evaluating the anti-inflammatory activity of this compound?
- Cytokine inhibition : Measure IL-6 and TNF-α suppression in LPS-stimulated RAW 264.7 macrophages using ELISA (IC₅₀ values <10 µM suggest potency) .
- COX-2 selectivity : Compare inhibition of COX-2 vs. COX-1 enzymes via fluorometric assays (selectivity ratios >20:1 indicate therapeutic potential) .
- NF-κB pathway analysis : Luciferase reporter assays in HEK293T cells quantify transcriptional activity modulation .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets like COX-2 or serotonin receptors?
Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?
- Assay standardization : Normalize results using internal controls (e.g., celecoxib for COX-2) and replicate experiments across cell lines (e.g., THP-1 vs. RAW 264.7) .
- Metabolic stability : Evaluate compound degradation in liver microsomes (e.g., human S9 fractions) to identify artifacts from metabolite interference .
- Off-target screening : Profile activity against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
Q. How can regioselective functionalization of the indole core enhance pharmacological properties?
- Electrophilic substitution : Bromination at C3 using NBS in DMF introduces halogens for further cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
- Mannich reactions : Introduce aminoalkyl groups at C7 via formaldehyde/piperidine, improving water solubility (logP reduction by 0.5–1.0 units) .
- Click chemistry : Azide-alkyne cycloaddition at the benzenesulfonamide para-position adds triazole moieties for PET tracer development .
Q. What analytical techniques validate purity and stability under varying storage conditions?
- HPLC-DAD/MS : Monitor degradation products (e.g., hydrolyzed sulfonamide) using C18 columns (ACN/0.1% formic acid gradient). Purity >95% required for in vivo studies .
- Thermogravimetric analysis (TGA) : Decomposition onset >200°C confirms thermal stability for lyophilized formulations .
- Light sensitivity : UV-Vis spectroscopy (λ = 254 nm) tracks photodegradation; amber vials and antioxidants (e.g., BHT) mitigate instability .
Methodological Challenges
Q. How to design SAR studies for optimizing potency against dual targets (e.g., COX-2 and 5-HT receptors)?
- Scaffold diversification : Synthesize analogs with substituents at indole C3 (electron-withdrawing groups) and sulfonamide para-position (bulky aryl groups) .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity (e.g., methyl groups enhance COX-2 inhibition by 1.5-fold) .
- In vivo validation : Zebrafish models assess anti-inflammatory/antidepressant synergy (dose range: 10–50 mg/kg) .
Q. What crystallographic software parameters ensure accurate refinement of disordered structures?
- SHELXL constraints : Use PART instructions and EXYZ/SADI commands to model disorder in methyl groups or solvent molecules .
- ADPs (anisotropic displacement parameters) : Refine non-H atoms anisotropically; apply ISOR restraints for high thermal motion regions .
- Twinned data : HKLF5 format in SHELXL handles twinning ratios (e.g., BASF 0.35 for hemihedral twins) .
Q. How to address low solubility in aqueous buffers for in vivo pharmacokinetic studies?
- Co-solvent systems : Use 10% DMSO/10% Cremophor EL in saline for intravenous administration .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) to enhance bioavailability (AUC increase by 3-fold) .
- Prodrug design : Introduce phosphate esters at the indole nitrogen, hydrolyzed in vivo by alkaline phosphatase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
